N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
説明
N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride (CAS: 1052537-38-8) is a structurally complex small molecule with a molecular formula of C₂₄H₂₅ClN₄O₅S and a molecular weight of 517.0 g/mol . Its core structure features a tricyclic system (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) fused with a benzamide moiety substituted at the 3-position with a 2,5-dioxopyrrolidinyl group.
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S.ClH/c1-26(2)9-4-10-27(24-25-17-12-18-19(33-14-32-18)13-20(17)34-24)23(31)15-5-3-6-16(11-15)28-21(29)7-8-22(28)30;/h3,5-6,11-13H,4,7-10,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEWEGGHTBQZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052537-38-8 | |
| Record name | Benzamide, N-[3-(dimethylamino)propyl]-N-1,3-dioxolo[4,5-f]benzothiazol-6-yl-3-(2,5-dioxo-1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052537-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
生物活性
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a complex chemical compound with potential therapeutic applications. This article explores its biological activity based on recent research findings, including molecular interactions and effects on drug resistance in cancer cells.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the dimethylamino group enhances its interaction with biological targets, particularly in the modulation of drug transport mechanisms.
Research indicates that this compound acts as an inhibitor of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) observed in various cancers. P-gp is responsible for the efflux of many anticancer drugs from cells, leading to reduced efficacy of treatment.
Key Findings:
- Binding Affinity : Molecular docking studies have shown that the compound binds to the transmembrane domain of P-gp with a binding energy comparable to known inhibitors like zosuquidar (ΔG = -10.3 kcal/mol) .
- Increased Drug Accumulation : In vitro assays demonstrated that this compound significantly enhances the intracellular accumulation of doxorubicin and Rhodamine 123 in P-gp-overexpressing cell lines by factors of 1.5 to 15.6-fold .
Biological Activity Data Table
| Parameter | Value |
|---|---|
| Binding Energy (ΔG) | -10.3 kcal/mol |
| Increase in Rho123 Accumulation | 10.2-fold (KB-8-5 cells) |
| Increase in Doxorubicin Accumulation | 9.1-fold (KB-8-5 cells) |
| Cell Lines Tested | KB-8-5, RLS40 |
| Statistical Significance | p < 0.05 |
Study 1: Effect on Drug Resistance
A study evaluated the ability of the compound to reverse drug resistance in KB-8-5 cervical carcinoma cells. The results indicated that treatment with the compound significantly suppressed the efflux of doxorubicin, leading to enhanced cytotoxicity compared to untreated controls .
Study 2: Molecular Docking Analysis
Molecular docking simulations were conducted to assess the interaction between the compound and P-gp. The results confirmed that the compound could effectively inhibit P-gp activity by binding directly to its active site, thereby preventing the efflux of chemotherapeutic agents .
類似化合物との比較
Comparison with Similar Compounds
Key Differences and Implications
Structural Complexity :
- The target compound features a tricyclic system with dioxa (O), thia (S), and aza (N) bridges , while Compounds A–C possess a tetracyclic framework with a single aza bridge. This difference likely impacts binding pocket compatibility in biological targets.
Functional Groups: The 2,5-dioxopyrrolidinyl group in the target compound introduces a cyclic ketone motif, which may enhance hydrogen-bonding interactions compared to the methanone-linked pyridinylpiperazine groups in Compounds A–C. The latter’s trifluoromethyl (Compound B) and benzonitrile (Compound C) substituents improve metabolic stability and electron-withdrawing effects, respectively .
Pharmacological Profile: Compounds A–C exhibit nanomolar inhibitory activity against 11β-HSD1, a key enzyme in glucocorticoid metabolism.
Research Findings and Pharmacological Implications
- Synthetic Flexibility : The coupling reactions used for Compounds A–C (DMF/K₂CO₃-mediated nucleophilic substitution) could be adapted for synthesizing derivatives of the target compound, enabling systematic structure-activity relationship (SAR) studies .
- Biological Hypotheses: Based on structural analogs, the target compound may interact with kinases (via the benzamide scaffold) or G-protein-coupled receptors (via the dimethylaminopropyl side chain), though experimental validation is required .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
